molecular formula C8H12O2 B1221367 2-Octynoic acid CAS No. 5663-96-7

2-Octynoic acid

Cat. No.: B1221367
CAS No.: 5663-96-7
M. Wt: 140.18 g/mol
InChI Key: BQDKCWCMDBMLEH-UHFFFAOYSA-N
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Description

2-octynoic acid is an acetylenic fatty acid that is octanoic acid (caprylic acid) which has been doubly dehydrogenated at positions 2 and 3 to give the corresponding alkynoic acid. It is widely used in perfumes, lipstick, and many common food flavourings. It is a monounsaturated fatty acid and an acetylenic fatty acid.

Scientific Research Applications

Catalytic Reactions

2-Octynoic acid has been used in palladium-catalyzed decarboxylative coupling reactions with aryl halides, displaying high reactivities and tolerance of various functional groups. This process is significant in the synthesis of complex organic compounds (Moon, Jang, & Lee, 2009).

Stereoselective Synthesis

In the field of stereoselective synthesis, this compound is employed in the copper-catalyzed syn hydroarylation process. This application is crucial in the production of specific organic molecules, especially in pharmaceutical and synthetic organic chemistry (Kirai & Yamamoto, 2011).

Environmental and Autoimmune Research

This compound has been identified as a common environmental, cosmetic, and food additive that may act as a chemical xenobiotic. It is implicated in the pathogenesis of primary biliary cirrhosis (PBC), an autoimmune disease. This research highlights the potential health impacts of this compound in everyday products (Amano et al., 2005).

Hepatitis C Virus Infection

A study on this compound revealed its ability to inhibit Hepatitis C Virus infection in human hepatocytes. The compound activates AMP-Activated Protein Kinase, leading to a reduction in viral replication. This finding opens avenues for developing new treatments for chronic hepatitis C (Yang et al., 2013).

Safety and Hazards

2-Octynoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, and serious eye damage/eye irritation .

Biochemical Analysis

Biochemical Properties

2-Octynoic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with medium-chain acyl-CoA dehydrogenase (MCAD), an enzyme involved in fatty acid metabolism. The interaction between this compound and MCAD results in the inhibition of the enzyme’s activity, leading to alterations in fatty acid oxidation . Additionally, this compound has been found to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . This activation leads to the inhibition of acetyl-CoA carboxylase, further influencing lipid metabolism .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In hepatocytes, it has been demonstrated to inhibit hepatitis C virus (HCV) infection by activating AMPK, which in turn suppresses lipid accumulation and viral replication . This compound also induces the expression of interferon-stimulated genes and inhibits the expression of microRNA-122, contributing to its antiviral effects . Furthermore, this compound has been shown to influence gene expression and cellular metabolism, highlighting its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules and enzymes. By binding to MCAD, this compound inhibits its activity, leading to a decrease in fatty acid oxidation . Additionally, the activation of AMPK by this compound results in the inhibition of acetyl-CoA carboxylase, reducing lipid synthesis and promoting lipid catabolism . These molecular interactions underline the compound’s role in regulating metabolic pathways and cellular energy balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound’s inhibitory effects on MCAD and its activation of AMPK are immediate and can last for several hours . The stability and degradation of this compound in vitro and in vivo can influence its long-term effects on cellular function . Continuous exposure to this compound may lead to sustained alterations in lipid metabolism and energy homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to induce mild dicarboxylic aciduria without significant toxicity . Higher doses of this compound can lead to more pronounced metabolic disturbances and potential toxic effects . In murine models, immunization with this compound conjugated to bovine serum albumin (BSA) has been used to study autoimmune cholangitis, demonstrating the compound’s immunomodulatory properties .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to fatty acid metabolism. It interacts with enzymes such as MCAD and acetyl-CoA carboxylase, influencing the oxidation and synthesis of fatty acids . The activation of AMPK by this compound also plays a crucial role in regulating metabolic flux and maintaining cellular energy balance . These interactions highlight the compound’s significance in metabolic regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within cellular compartments can influence its activity and function, affecting processes such as lipid metabolism and energy homeostasis .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as mitochondria, where it interacts with enzymes involved in fatty acid metabolism . The presence of targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its biochemical effects .

Properties

IUPAC Name

oct-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDKCWCMDBMLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205205
Record name 2-Octynoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5663-96-7
Record name 2-Octynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5663-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octynoic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005663967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-OCTYNOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75855
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Record name 2-Octynoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oct-2-ynoic acid
Source European Chemicals Agency (ECHA)
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Record name 2-OCTYNOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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